Cas no 6972-71-0 (4,5-Dimethyl-2-nitroaniline)

4,5-Dimethyl-2-nitroaniline 化学的及び物理的性質
名前と識別子
-
- 4,5-Dimethyl-2-nitroaniline
- 2-Nitro-4,5-Dimethyl Aniline
- 6-Nitro-3,4-xylidine
- 4,5-dimethyl-2-nitro-benzenamin
- Benzenamine, 4,5-dimethyl-2-nitro-
- 3,4-Xylidine, 6-nitro-
- 2-Nitro-4,5-dimethylaniline
- O1U4USE3TJ
- 4,5-dimethyl-2-nitrophenylamine
- PINGKGKKUSYUAW-UHFFFAOYSA-N
- 2-Nitro-4,5-xylidine
- 3,4-Dimethyl-6-nitroaniline
- 3, 6-nitro-
- 4-Amino-5-nitro-o-xylene
- Benzenamine,5-dimethyl-2-nitro-
- 2-Amino-4,5-dimethylnitrobenzene
- Z104477752
- NSC-62010
- MFCD00007811
- UNII-O1U4USE3TJ
- 4 pound not5-Dimethyl-2-nitroaniline
- 1,2-Dimethyl-4-nitro-5-aminobenzol
- EN300-20327
- 4,5-DIMETHYL-2-NITROBENZENAMINE
- CCG-302562
- EINECS 230-211-5
- AE-562/40208761
- STR08532
- SY039772
- 6972-71-0
- FT-0617200
- 6-NITRO-3,4-DIMETHYLANILINE
- 1-AMINO-3,4-DIMETHYL-6-NITROBENZENE
- 4,5-Dimethyl-2-nitro-phenylamine
- BP-11462
- NS00036935
- CS-W010808
- AB01334138-02
- AKOS000119388
- SCHEMBL348272
- 4,5-Dimethyl-2-nitroaniline, 97%
- A836623
- NCGC00341738-01
- W-104597
- InChI=1/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H
- NSC62010
- DTXSID2064529
- NSC 62010
- AM83224
- DB-013485
- STK372008
- DTXCID6046553
-
- MDL: MFCD00007811
- インチ: 1S/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H3
- InChIKey: PINGKGKKUSYUAW-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C([H])=C(C([H])([H])[H])C(C([H])([H])[H])=C([H])C=1N([H])[H])=O
- BRN: 2209637
計算された属性
- せいみつぶんしりょう: 166.07400
- どういたいしつりょう: 166.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 71.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.2275 (estimate)
- ゆうかいてん: 139-141 °C (lit.)
- ふってん: 335.7℃ at 760 mmHg
- フラッシュポイント: 335.7 °C at 760 mmHg
- 屈折率: 1.6273 (estimate)
- PSA: 71.84000
- LogP: 2.89820
- ようかいせい: 使用できません
4,5-Dimethyl-2-nitroaniline セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305 + P351 + P338
- 危険物輸送番号:UN2811
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 危険レベル:6.1
- 危険レベル:6.1
- 包装グループ:III
- 包装等級:III
- 包装カテゴリ:III
- リスク用語:R36/37/38
- TSCA:Yes
- セキュリティ用語:6.1
4,5-Dimethyl-2-nitroaniline 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4,5-Dimethyl-2-nitroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1016-25G |
4,5-dimethyl-2-nitroaniline |
6972-71-0 | 97% | 25g |
¥ 250.00 | 2023-03-14 | |
Enamine | EN300-20327-2.5g |
4,5-dimethyl-2-nitroaniline |
6972-71-0 | 95.0% | 2.5g |
$25.0 | 2025-02-20 | |
Chemenu | CM191829-500g |
4,5-Dimethyl-2-nitroaniline |
6972-71-0 | 95+% | 500g |
$1272 | 2022-06-10 | |
Apollo Scientific | OR0414-5g |
4,5-Dimethyl-2-nitroaniline |
6972-71-0 | 98+% | 5g |
£17.00 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040224-100g |
4,5-Dimethyl-2-nitroaniline |
6972-71-0 | 98% | 100g |
¥1065 | 2023-04-13 | |
abcr | AB224005-25g |
4,5-Dimethyl-2-nitroaniline, 95%; . |
6972-71-0 | 95% | 25g |
€94.00 | 2024-04-16 | |
Alichem | A012001285-1g |
4,5-DiMethyl-2-nitroaniline |
6972-71-0 | 95% | 1g |
$1460.20 | 2023-09-01 | |
Fluorochem | 041920-10g |
4,5-Dimethyl-2-nitroaniline |
6972-71-0 | 95+% | 10g |
£13.00 | 2022-03-01 | |
abcr | AB224005-25 g |
4,5-Dimethyl-2-nitroaniline, 95%; . |
6972-71-0 | 95% | 25g |
€83.50 | 2022-09-01 | |
TRC | D457035-10g |
4,5-Dimethyl-2-nitroaniline |
6972-71-0 | 10g |
$138.00 | 2023-05-18 |
4,5-Dimethyl-2-nitroaniline サプライヤー
4,5-Dimethyl-2-nitroaniline 関連文献
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Jiahao Li,Minyi Yu,Zheng-Chao Duan,Haiyan Zhu,Wei Yao,Dawei Wang Mater. Chem. Front. 2021 5 7861
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Leiduan Hao,Yanfei Zhao,Bo Yu,Hongye Zhang,Huanjun Xu,Zhimin Liu Green Chem. 2014 16 3039
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Zong-Quan Wu,Deng-Feng Liu,Ying Wang,Na Liu,Jun Yin,Yuan-Yuan Zhu,Long-Zhen Qiu,Yun-Sheng Ding Polym. Chem. 2013 4 4588
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Shu-Man Zhao,Zhao-Feng Qiu,Zou-Hong Xu,Zi-Qing Huang,Yue Zhao,Wei-Yin Sun Dalton Trans. 2022 51 3572
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5. 552. Chemistry of the vitamin B12 group. Part I. Acid hydrolysis studies. Isolation of a phosphorus-containing degradation productJ. G. Buchanan,A. W. Johnson,J. A. Mills,A. R. Todd J. Chem. Soc. 1950 2845
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Cungang Xu,Caifeng Bi,Zheng Zhu,Rong Luo,Xia Zhang,Dongmei Zhang,Chuanbin Fan,Liansheng Cui,Yuhua Fan CrystEngComm 2019 21 2333
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Ramachandra Reddy Putta,Simin Chun,Seok Beom Lee,Junhwa Hong,Dong-Chan Oh,Suckchang Hong RSC Adv. 2021 11 18225
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Yajie Han,Zonggui Tang,Huifang Bao,Dongmei Wu,Xiaolin Deng,Gaowei Guo,Bang-Ce Ye,Bin Dai RSC Adv. 2019 9 491
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Xiao-Yu Zhang,Shu-Man Zhao,Ran Li,Zou-Hong Xu,Min-Yan Wang,Yu-Fei Jiang,Kai Chen,Yue Zhao,Wei-Yin Sun Dalton Trans. 2021 50 4408
4,5-Dimethyl-2-nitroanilineに関する追加情報
Introduction to 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0)
4,5-Dimethyl-2-nitroaniline, identified by its Chemical Abstracts Service (CAS) number 6972-71-0, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its nitro and methyl substituents on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various functional materials and bioactive molecules.
The structural framework of 4,5-Dimethyl-2-nitroaniline consists of a nitro group attached to the second carbon position of a benzene ring, which is further substituted with two methyl groups at the fourth and fifth positions. This particular arrangement imparts distinct reactivity patterns, making it a versatile building block for further chemical modifications. The nitro group, known for its electrophilic nature, facilitates nucleophilic aromatic substitution reactions, while the methyl groups enhance steric hindrance and influence electronic distribution across the aromatic system.
In recent years, 4,5-Dimethyl-2-nitroaniline has been extensively studied for its potential applications in medicinal chemistry. Its nitro-substituted aromatic core is a common motif in many pharmacologically active compounds. Researchers have leveraged its reactivity to develop novel derivatives with enhanced biological activity. For instance, studies have demonstrated its utility in synthesizing antimicrobial agents and anticancer drugs. The presence of both nitro and methyl groups allows for diverse functionalization strategies, enabling the creation of complex molecular architectures with tailored properties.
One of the most compelling aspects of 4,5-Dimethyl-2-nitroaniline is its role as a precursor in the synthesis of advanced materials. The compound’s ability to undergo selective reduction or coupling reactions makes it an excellent candidate for constructing conductive polymers and organic semiconductors. These materials are increasingly relevant in the development of flexible electronics, solar cells, and light-emitting diodes (LEDs). The nitro group can be reduced to an amine, introducing polar functional groups that enhance intermolecular interactions and material performance.
Recent advancements in computational chemistry have further highlighted the importance of 4,5-Dimethyl-2-nitroaniline. Molecular modeling studies suggest that this compound can serve as a scaffold for designing molecules with specific binding affinities to biological targets. By integrating machine learning algorithms with traditional synthetic methodologies, researchers can predict optimal reaction pathways and predict the outcomes of chemical transformations with remarkable accuracy. This synergy between experimental chemistry and computational modeling has accelerated the discovery of new derivatives with improved pharmacological profiles.
The industrial significance of 4,5-Dimethyl-2-nitroaniline cannot be overstated. Its synthesis involves well-established organic reactions that are scalable for industrial production. Companies specializing in fine chemicals have adopted optimized protocols to produce this compound in high yields and purity. Such advancements ensure that researchers worldwide have access to reliable supplies of this valuable intermediate, fostering innovation across multiple scientific disciplines.
Environmental considerations also play a crucial role in the handling and application of 4,5-Dimethyl-2-nitroaniline. Modern synthetic routes emphasize green chemistry principles, minimizing waste generation and reducing hazardous byproducts. For example, catalytic methods have been developed to achieve selective transformations without excessive use of solvents or harsh reagents. These sustainable practices align with global efforts to promote environmentally responsible chemical manufacturing.
The future prospects for 4,5-Dimethyl-2-nitroaniline are promising, driven by ongoing research into its applications in drug discovery and material science. As our understanding of molecular interactions deepens, new opportunities will emerge for exploiting its unique structural features. Collaborative efforts between academia and industry will be essential to translate laboratory findings into practical solutions that address societal challenges.
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